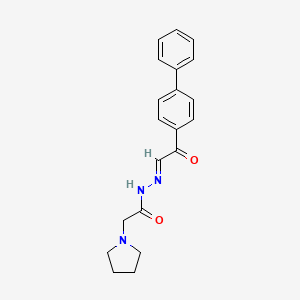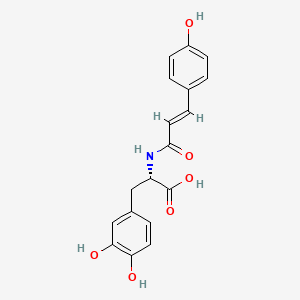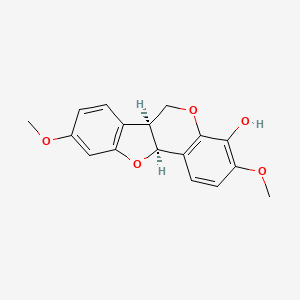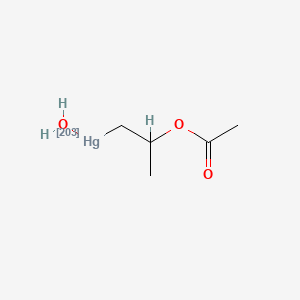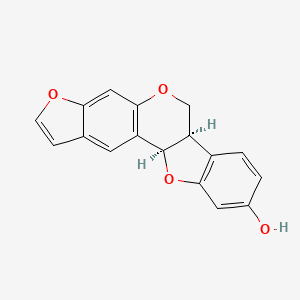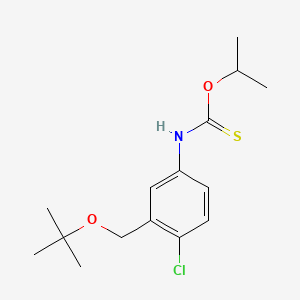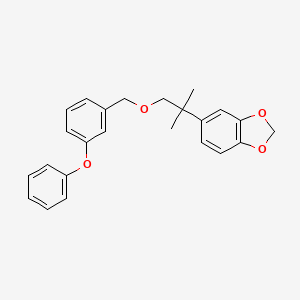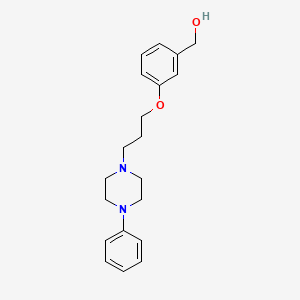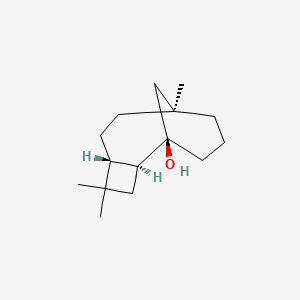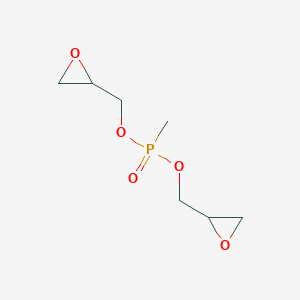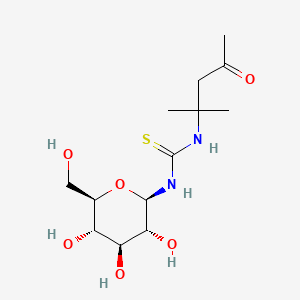
Haematopodin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haematopodin is a unique pyrroloquinoline derivative found in the mushroom Mycena haematopus. It is the more stable breakdown product of this compound B and occurs only in trace amounts in fresh fruit bodies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The chemical synthesis of Haematopodin was first reported in 1996. The key steps in the synthesis involve the addition of 3-[(2,4-dimethoxybenzyl)amino]-1-propanol to indolo-6,7-quinone, followed by cyclization of the resulting adduct with trifluoroacetic acid . This method allows for the controlled production of this compound in a laboratory setting.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its limited natural occurrence and the complexity of its synthesis. Most production is confined to research laboratories where it is synthesized for experimental purposes.
Analyse Chemischer Reaktionen
Types of Reactions: Haematopodin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Haematopodin has several scientific research applications across various fields:
Chemistry: It is used as a model compound for studying pyrroloquinoline derivatives and their reactivity.
Wirkmechanismus
Haematopodin is unique due to its specific pyrroloquinoline structure. it shares similarities with other compounds such as batzellins and damirones, which are also found in sea sponges . These compounds have similar structural motifs but differ in their biological activities and natural sources. This compound’s uniqueness lies in its specific occurrence in Mycena haematopus and its potential antibiotic properties .
Vergleich Mit ähnlichen Verbindungen
- Batzellins
- Damirones
Eigenschaften
CAS-Nummer |
151964-21-5 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
(7R)-6-oxa-2,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16)-triene-13,14-dione |
InChI |
InChI=1S/C13H12N2O3/c16-9-5-8-11-7(6-14-12(11)13(9)17)4-10-15(8)2-1-3-18-10/h5-6,10,14H,1-4H2/t10-/m1/s1 |
InChI-Schlüssel |
GTVMGUBGOSWMOJ-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN2[C@@H](CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
Kanonische SMILES |
C1CN2C(CC3=CNC4=C3C2=CC(=O)C4=O)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


